ethyl 2-(4-benzylpiperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Description

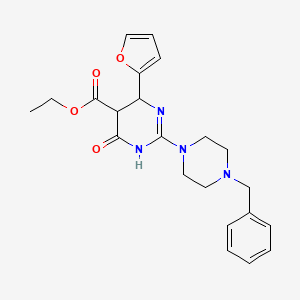

The compound ethyl 2-(4-benzylpiperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidinone (DHPM) class, a scaffold renowned for its pharmacological versatility. Its structure features:

- A tetrahydropyrimidine core with a ketone at position 2.

- A furan-2-yl substituent at position 6, contributing to aromaticity and electron-rich properties.

- An ethyl carboxylate ester at position 5, influencing lipophilicity and bioavailability.

Properties

IUPAC Name |

ethyl 2-(4-benzylpiperazin-1-yl)-4-(furan-2-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c1-2-29-21(28)18-19(17-9-6-14-30-17)23-22(24-20(18)27)26-12-10-25(11-13-26)15-16-7-4-3-5-8-16/h3-9,14,18-19H,2,10-13,15H2,1H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZSZLFMTCDSCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-benzylpiperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

Formation of the Piperazine Ring: This step involves the reaction of benzylamine with ethylene diamine under controlled conditions to form the piperazine ring.

Furan Ring Introduction: The furan ring is introduced through a reaction with a suitable furan derivative, such as furan-2-carboxylic acid.

Pyrimidine Ring Formation: The pyrimidine ring is formed by the cyclization of appropriate precursors, often involving the use of urea or thiourea.

Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-benzylpiperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a tetrahydropyrimidine core, a furan moiety, and a piperazine ring. The synthesis typically involves multi-step reactions that can include microwave-assisted techniques to enhance yield and purity. For example, the synthesis may start from commercially available starting materials that undergo alkylation and cyclization reactions to form the desired product .

Antidepressant Effects

Research indicates that derivatives of piperazine compounds exhibit antidepressant-like activities. Ethyl 2-(4-benzylpiperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has shown promise in modulating neurotransmitter systems involved in mood regulation. Studies have demonstrated its efficacy in animal models of depression, suggesting it may act on serotonin and dopamine receptors .

Antitumor Activity

The compound has been evaluated for its antitumor properties. Preliminary studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the furan ring is believed to play a crucial role in enhancing its cytotoxic effects against tumor cells .

Neuroprotective Properties

Given its structural similarity to other neuroactive compounds, this tetrahydropyrimidine derivative has been investigated for neuroprotective effects. It may offer therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's by modulating pathways related to oxidative stress and inflammation .

Drug Development

The compound serves as a lead structure for the development of new pharmacological agents targeting various disorders. Its unique chemical properties allow for modifications that can enhance potency and selectivity for specific biological targets.

Mechanistic Studies

Researchers utilize this compound to explore underlying mechanisms of action related to its biological effects. By studying how it interacts with different receptors and pathways, scientists can gain insights into disease processes and potential therapeutic strategies.

Structure-Activity Relationship (SAR) Studies

This compound is also valuable in SAR studies aimed at optimizing drug efficacy. Variations in the chemical structure can lead to significant differences in biological activity, making it an essential tool for medicinal chemists .

Case Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of the compound led to a significant reduction in depressive-like behaviors as measured by the forced swim test (FST). The results indicated that the compound's action was comparable to established antidepressants like fluoxetine .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies showed that this compound inhibited proliferation in breast cancer cell lines (MCF7) with an IC50 value indicating potent activity. Further investigations revealed that the compound induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of ethyl 2-(4-benzylpiperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 4-benzylpiperazinyl group in the target compound distinguishes it from analogues with other substituents:

- : Compounds 5a–5d feature thioether groups (e.g., ethylthio, methylthio) at position 2, which reduce steric bulk compared to the bulky benzylpiperazine. These thioethers may enhance metabolic stability but limit receptor-binding versatility .

- : A 4-phenylpiperazinyl group is present in ethyl 4-(4-methoxyphenyl)-6-oxo-2-(4-phenylpiperazinyl)-tetrahydropyrimidine-5-carboxylate. The phenyl group increases hydrophobicity, whereas the benzyl group in the target compound offers greater conformational flexibility .

Substituent Variations at Position 6

The furan-2-yl group in the target compound contrasts with:

- Phenyl or pyridin-2-yl (compounds 5a–5d in ): Aromatic rings like phenyl increase hydrophobicity, while pyridine introduces basicity, altering solubility and target selectivity .

- Methoxymethyl-furan (): The methoxymethyl substitution in ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate enhances steric bulk and may reduce metabolic oxidation of the furan ring .

Position 5: Carboxylate Ester Modifications

- Ethyl vs. Methyl esters : The target compound’s ethyl ester () balances lipophilicity and hydrolysis resistance better than methyl esters (e.g., compound 5b in ), which are more prone to enzymatic cleavage .

Comparative Data Table

*Estimated based on structural similarity to and .

Q & A

Q. What synthetic methodologies are recommended for preparing this tetrahydropyrimidine derivative?

The compound can be synthesized via modified Biginelli reactions, which involve a one-pot condensation of aldehydes, β-keto esters, and substituted thioureas or urea derivatives. For example, cyclization reactions using ethyl acetoacetate, aromatic aldehydes, and benzylpiperazine-containing thioureas under acidic conditions (e.g., HCl or acetic acid) yield tetrahydropyrimidine scaffolds . Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical to enhance regioselectivity and purity.

Q. How can the crystal structure of this compound be validated to ensure accuracy?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard for structural validation. Key steps include:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement with anisotropic displacement parameters for non-hydrogen atoms.

- Validation of hydrogen bonding networks and torsion angles using tools like PLATON or CIF-check to confirm geometric plausibility . Example: A related tetrahydropyrimidine derivative showed a dihedral angle of 85.2° between the furan and pyrimidine rings, confirmed via SC-XRD .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR to confirm substituent positions (e.g., benzylpiperazine at C2 and furan at C6).

- FT-IR : Peaks at ~1700 cm (C=O stretching) and ~1250 cm (C-O of ester groups).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for structurally similar tetrahydropyrimidines?

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Variations in substituent electronic effects : Electron-withdrawing groups (e.g., -CF) enhance antibacterial activity, while bulky groups reduce bioavailability .

- Assay conditions : Differences in bacterial strains, solvent systems (DMSO vs. aqueous buffers), or concentration ranges. Mitigation strategies include standardized protocols (e.g., CLSI guidelines) and computational docking studies to predict binding affinities .

Q. What strategies improve regioselectivity during the synthesis of multi-substituted tetrahydropyrimidines?

- Catalyst choice : Lewis acids (e.g., ZnCl) favor C6 substitution, while protic acids (e.g., HCl) promote C2 functionalization .

- Solvent polarity : Polar solvents (e.g., ethanol) stabilize intermediates, reducing side reactions. Example: Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate achieved 92% regioselectivity using ZnCl in refluxing ethanol .

Q. How can computational chemistry aid in optimizing the pharmacokinetic profile of this compound?

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), solubility, and CYP450 interactions.

- Molecular dynamics simulations : To study interactions with targets like bacterial DNA gyrase or fungal lanosterol demethylase . Example: A furan-containing analog showed improved blood-brain barrier permeability (predicted logBB = 0.3) due to its planar structure .

Q. What crystallographic challenges arise when analyzing tetrahydropyrimidine derivatives with flexible substituents?

- Disorder in piperazine rings : Use of restraints (SHELXL commands like DFIX, SIMU) to model positional disorder.

- Twinned crystals : Integration of multi-component refinement for pseudo-merohedral twinning . Example: Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine-5-carboxylate required a twin scale factor of 0.25 for refinement .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity for tetrahydropyrimidines, while others show negligible effects?

Potential factors include:

- Structural isomerism : Keto-enol tautomerism in the 4-oxo group alters hydrogen-bonding capacity .

- Residual solvents : Traces of DMF or DMSO in crystallized samples (detected via GC-MS) may interfere with bioassays . Solution: Replicate assays using rigorously purified samples (HPLC purity >98%) and control for solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.